4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide
Description
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Properties
IUPAC Name |
N-(3-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O/c1-19-7-6-10-24(17-19)30-28(34)22-12-14-23(15-13-22)31-29-32-26-16-11-20(2)18-25(26)27(33-29)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBASPHZJRXAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.41 g/mol. The compound features a quinazoline ring system substituted at various positions, which contributes to its biological activity.
The biological activity of quinazoline derivatives often involves the modulation of various molecular targets, including kinases and other enzymes. The mechanism of action for this compound likely involves:
- Inhibition of Kinase Activity : Many quinazoline derivatives act as kinase inhibitors, affecting cell proliferation and survival pathways.
- Interaction with DNA : The compound may intercalate with DNA or influence its replication processes.
- Modulation of Signaling Pathways : It could alter signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast, lung, and prostate cancer. The specific compound has shown promise in inhibiting cell growth in vitro.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives exhibit significant activity against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15.0 µg/mL | |
| Pseudomonas aeruginosa | 10.0 µg/mL |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Quinazoline derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Studies
- In Vivo Studies : In a study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
- Mechanistic Insights : A mechanistic study revealed that the compound inhibited the phosphorylation of specific kinases involved in cancer cell signaling pathways, further supporting its role as a kinase inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
